molecular formula C70H28N4O10 B7982089 Vat green 8, tech.

Vat green 8, tech.

Cat. No.: B7982089
M. Wt: 1085.0 g/mol
InChI Key: ICCNMIAOAVIUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vat Green 8 is synthesized through a series of chemical reactions involving the formation of its complex aromatic structure. The synthesis typically involves the use of aromatic amines and nitro compounds, which undergo condensation reactions to form the final dye structure. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the aromatic rings .

Industrial Production Methods

Industrial production of Vat Green 8 involves large-scale chemical synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-temperature reactors and continuous flow systems to ensure efficient production. The dye is then purified through various methods, including crystallization and filtration, to obtain the final product .

Comparison with Similar Compounds

Vat Green 8 can be compared with other vat dyes such as Vat Brown BR and Vat Olive T. These dyes share similar electroactive properties and are used in similar applications, including as electrode materials in lithium-ion batteries . Vat Green 8 is unique due to its specific molecular structure, which provides distinct electrochemical properties and makes it particularly suitable for high-performance applications .

List of Similar Compounds

Conclusion

Vat Green 8 is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure and electroactive properties make it an essential material for advanced technologies such as lithium-ion batteries. The compound’s ability to undergo various chemical reactions and its compatibility with different reagents further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),60,62(71),64,66,68-triacontaene-2,8,15,26,33,39,45,52,63,70-decone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H28N4O10/c75-61-25-9-1-5-13-29(25)65(79)45-37(61)21-17-33-41-42-34-18-22-38-46(66(80)30-14-6-2-10-26(30)62(38)76)54(34)72-58(42)50-49(57(41)71-53(33)45)69(83)51-52(70(50)84)60-44(36-20-24-40-48(56(36)74-60)68(82)32-16-8-4-12-28(32)64(40)78)43-35-19-23-39-47(55(35)73-59(43)51)67(81)31-15-7-3-11-27(31)63(39)77/h1-24,71-74H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCNMIAOAVIUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=C3C(=C4C5=C(C6=C(C=C5)C(=O)C5=CC=CC=C5C6=O)NC4=C2C1=O)C1=C(N3)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H28N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1085.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14999-97-4
Record name 6,8,25,27-Tetrahydrobisnaphth[2′,3′:6,7]indolo[2,3-c:2′,3′-c′]dinaphtho[2,3-i:2′,3′-i′]benzo[1,2-a:5,4-a′]dicarbazole-5,7,9,14,19,24,26,28,33,38-decone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14999-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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